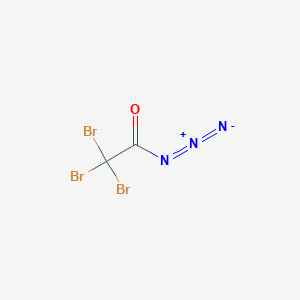

Tribromoacetyl azide

Descripción

Tribromoacetyl azide (chemical formula: CBr₃CON₃) is a halogenated organic azide characterized by a tribromoacetyl group linked to an azide functionality. Azides are generally reactive due to the high-energy N₃ group, which can decompose explosively under heat, friction, or shock . The bromine substituents likely enhance its electrophilicity and molecular weight, influencing stability and reactivity compared to non-halogenated analogs.

Propiedades

Número CAS |

60044-29-3 |

|---|---|

Fórmula molecular |

C2Br3N3O |

Peso molecular |

321.75 g/mol |

Nombre IUPAC |

2,2,2-tribromoacetyl azide |

InChI |

InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6 |

Clave InChI |

LFLVQWUWRGFCDB-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(Br)(Br)Br)N=[N+]=[N-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:

CBr3COOH+NaN3→CBr3CON3+NaOH

Industrial Production Methods

In industrial settings, the production of tribromoacetyl azide may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .

Análisis De Reacciones Químicas

Thermal Decomposition and Curtius Rearrangement

Acyl azides typically undergo the Curtius rearrangement upon heating, forming isocyanates and nitrogen gas. For tribromoacetyl azide, this reaction would proceed as:

This reaction is driven by the stability of the isocyanate product and the electron-withdrawing tribromoacetyl group, which accelerates decomposition .

Key Factors Influencing Reactivity:

-

Electron-Withdrawing Effect : The –CBr₃ group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack or rearrangement.

-

Thermal Stability : Tribromoacetyl azide is likely less stable than simpler acyl azides (e.g., acetyl azide) due to steric and electronic effects.

Nucleophilic Substitution Reactions

The tribromoacetyl group’s strong electron-withdrawing nature makes it susceptible to nucleophilic substitution. For example:

This reactivity aligns with studies on tribromoacetic acid derivatives, where bromine atoms are readily displaced by nucleophiles .

Table 1: Hypothetical Nucleophilic Substitutions of Tribromoacetyl Azide

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Tribromoacetic acid | Aqueous, room temp |

| NH₃ | Tribromoacetamide | Ammonia, reflux |

| ROH | Tribromoacetate ester | Alcohol, acid catalyst |

Cycloaddition Reactions

Tribromoacetyl azide may participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) would yield 1,4-disubstituted triazoles:

This reaction is analogous to the RuAAC mechanism observed in transition-metal-catalyzed systems .

Challenges:

-

The bulky –CBr₃ group may sterically hinder cycloaddition.

-

Competing decomposition pathways (e.g., Curtius rearrangement) could reduce yield.

Reduction Reactions

Tribromoacetyl azide can be reduced to tribromoacetamide or tribromoethylamine via Staudinger or catalytic hydrogenation:

-

Staudinger Reduction :

-

Catalytic Hydrogenation :

Hydrolysis and Stability

Tribromoacetyl azide is prone to hydrolysis in aqueous environments, forming tribromoacetic acid and hydrazoic acid:

This reactivity is consistent with the instability of acyl azides in protic solvents .

Table 2: Comparative Hydrolysis Rates of Acyl Azides

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions |

|---|---|---|

| Acetyl azide | 1.2 × 10⁻⁴ | pH 7, 25°C |

| Trifluoroacetyl azide | 5.8 × 10⁻³ | pH 7, 25°C |

| Tribromoacetyl azide | Estimated: >10⁻² | pH 7, 25°C (predicted) |

Aplicaciones Científicas De Investigación

Tribromoacetyl azide has several applications in scientific research:

Mecanismo De Acción

Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key properties of Tribromoacetyl azide (inferred from analogous compounds) and related substances:

Key Comparisons:

Reactivity: Tribromoacetyl azide’s bromine atoms increase electrophilicity compared to sodium azide (ionic) or diphenylphosphoryl azide (organophosphorus). This may facilitate nucleophilic substitutions but also elevate explosive risks due to combined azide and bromine instability . Unlike bromoacetic acid, which acts as an alkylating agent, Tribromoacetyl azide’s reactivity is dominated by the azide group, enabling cycloaddition or decomposition pathways .

Stability :

- Tribromoacetyl azide is likely less stable than diphenylphosphoryl azide, as halogenated azides are prone to rapid decomposition under heat or mechanical stress. Sodium azide, while stable at room temperature, shares this thermal instability at elevated temperatures .

Hazards :

- All azides pose explosion risks, but Tribromoacetyl azide’s bromine content may generate toxic byproducts (e.g., HBr, Br₂) upon decomposition, unlike NaN₃’s HN₃ or diphenylphosphoryl azide’s phosphorous oxides .

Synthetic Utility: Tribromoacetyl azide could serve as a bromine-rich precursor in halogenation reactions, similar to how bromoacetic acid is used for alkylation . However, its azide group might limit compatibility with reducing conditions compared to non-azide brominated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.